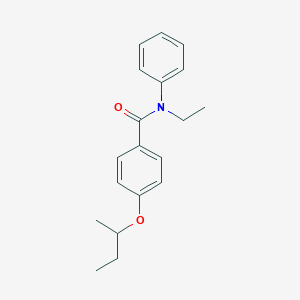
4-sec-butoxy-N-ethyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sec-butoxy-N-ethyl-N-phenylbenzamide, commonly known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective dopamine D3 receptor ligand.
Mechanism of Action
BPEB acts as a partial agonist at the dopamine D3 receptor, meaning that it binds to the receptor and activates it to a lesser extent than the neurotransmitter dopamine. This partial agonism results in a modulatory effect on dopamine signaling in the brain, which may be beneficial for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
BPEB's selective binding to dopamine D3 receptors has been shown to have a range of biochemical and physiological effects. In preclinical studies, BPEB has been found to increase dopamine release in the brain, improve cognitive function, and reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
BPEB's selective binding to dopamine D3 receptors makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limited selectivity for D3 receptors over other dopamine receptors can be a limitation in some experiments. Additionally, the high cost of BPEB may be a barrier to its widespread use in research.
Future Directions
Future research on BPEB may focus on its potential as a therapeutic agent for specific neurological and psychiatric disorders. Additionally, further studies may explore the use of BPEB as a tool for investigating the role of dopamine D3 receptors in various brain functions. Other future directions may include the development of more selective and cost-effective dopamine D3 receptor ligands for research and therapeutic use.
Conclusion
In conclusion, BPEB is a chemical compound that has shown potential as a selective dopamine D3 receptor ligand in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BPEB may lead to new insights into the role of dopamine D3 receptors in various neurological and psychiatric disorders, as well as the development of new therapeutic agents for these disorders.
Synthesis Methods
The synthesis of BPEB involves the reaction of 4-bromo-N-ethyl-N-phenylbenzamide with butyl lithium, followed by the addition of n-butyl bromide. The resulting product is then purified through column chromatography to obtain BPEB in high yield and purity.
Scientific Research Applications
BPEB has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. Its selective binding to dopamine D3 receptors has shown promising results in preclinical studies, suggesting that it may have a role in the treatment of these disorders.
properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-15(3)22-18-13-11-16(12-14-18)19(21)20(5-2)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
BJSRLPXGOLENRL-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)




![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
